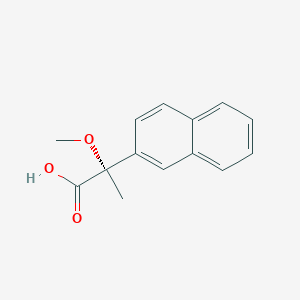
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid is a chiral compound with significant importance in various scientific fields It is known for its unique structural properties, which include a methoxy group attached to a naphthalene ring and a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid typically involves several steps, starting from commercially available precursors. One common method includes the alkylation of 2-naphthol with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are also common to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as aldehydes, ketones, alcohols, and halogenated compounds.
Scientific Research Applications
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Comparison with Similar Compounds
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid can be compared with other similar compounds, such as:
Ibuprofen: Another propionic acid derivative with anti-inflammatory properties.
Naproxen: A non-steroidal anti-inflammatory drug with a similar naphthalene structure.
Ketoprofen: A propionic acid derivative used for its analgesic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for selective biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 |
InChI Key |
PATHKUFURGNLJU-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



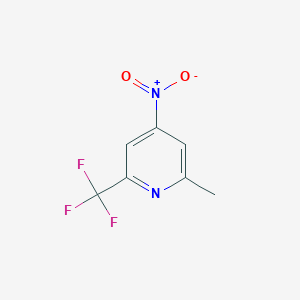
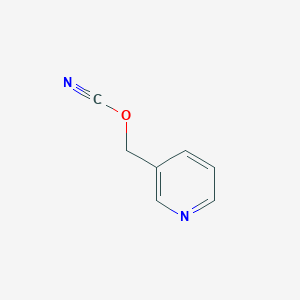

![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
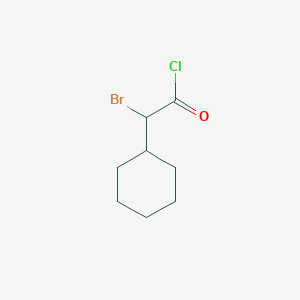
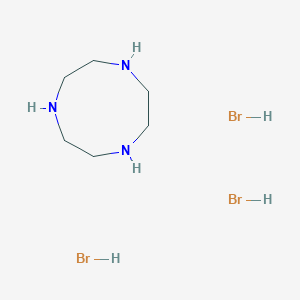

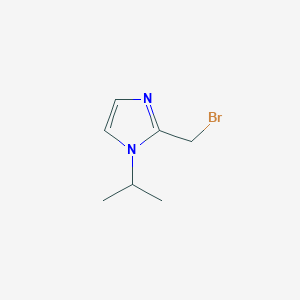
![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
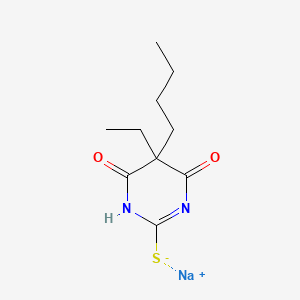
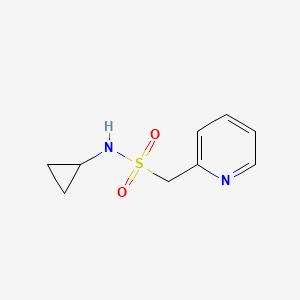

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
